



Application Notes and Protocols: Alpelisib Preparation for In Vivo Administration

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Compound of Interest		
Compound Name:	Alpelisib	
Cat. No.:	B612111	Get Quote

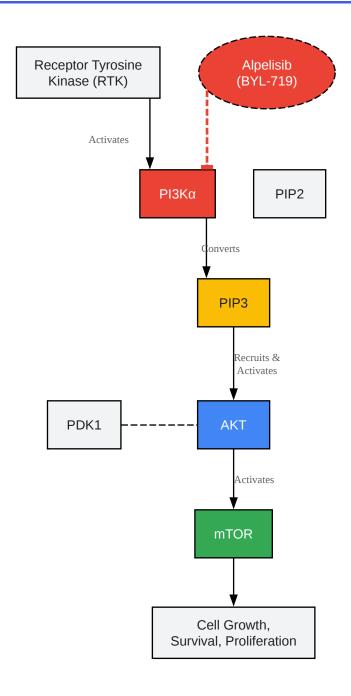
Introduction

Alpelisib, also known as BYL-719, is a potent and selective oral inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[1] Activating mutations in the PIK3CA gene, which encodes the p110α subunit, are common in various cancers, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[4] Alpelisib demonstrates antitumor activity by specifically targeting mutated PIK3CA, thereby inhibiting downstream signaling.[1][5] Its efficacy has been demonstrated in both in vitro and in vivo models, particularly in tumors harboring PIK3CA mutations.[6][7] These notes provide detailed protocols for the preparation and administration of Alpelisib for preclinical in vivo research.

Signaling Pathway of **Alpelisib**

Alpelisib exerts its therapeutic effect by inhibiting PI3Kα, a key upstream kinase in the PI3K/AKT/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[4] This colocalization facilitates the phosphorylation and subsequent activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.[4] By inhibiting PI3Kα, **Alpelisib** prevents the production of PIP3, thereby blocking the activation of AKT and suppressing the entire downstream signaling cascade.[1][8]





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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.

Quantitative Data Summary

The following tables summarize dosages and formulations for **Alpelisib** used in various preclinical in vivo models.

Table 1: Alpelisib Dosage and Administration in Rodent Models



Animal Model	Cancer Cell Line/Type	Dosage	Administrat ion Route	Study Duration	Reference
Rj:NMRI- nude mice	Human HOS- MNNG osteosarcom a	50 mg/kg, daily	Oral gavage	29 days	[9]
C57BI/6J mice	Mouse MOS- J osteosarcom a	12.5 mg/kg and 50 mg/kg, daily	Oral gavage	22 days	[9]
Nude mice	Rat1-myr- p110α xenografts	12.5-50 mg/kg, daily	Oral gavage	8 days	[5]
Nude mice	HCC1954 breast cancer xenografts	30 mg/kg, daily	Oral gavage	~15 days	[10]
NOD/SCID mice	PPC pancreatic tumor xenografts	40 mg/kg, 5 days/week	Oral gavage	2 weeks	[11]
Middle-aged C57BL/6J mice	Aging study	0.3 g/kg in diet (~3.6 mg/kg/day)	Dietary	6 weeks	[12][13]
Female Sprague Dawley rats	Pharmacokin etic study	1 mg/kg, single dose	Intravenous (IV)	N/A	[9]

Table 2: Reported In Vivo Formulations for Alpelisib



Vehicle Composition	Resulting Solution	Recommended Use	Reference
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	Clear Solution / Suspension	Oral Gavage	[5][9]
1% Carboxymethylcellulos e (CMC), 0.5% Tween-80 in Saline	Suspended Solution	Oral Gavage	[9]
0.5% Methylcellulose, 0.5% Tween-80 in Saline	Suspended Solution	Oral Gavage	[5][9]
PEG400 / Acidified Water (0.1 N HCl, pH 3.5) (20:80 v/v)	Dissolved Solution	Oral Gavage	[10]
10% DMSO, 90% Corn Oil	Clear Solution	Oral Gavage	[9]
Standard Rodent Chow	Medicated Diet	Dietary Administration	[12]

Experimental Protocols

Protocol 1: Preparation of Alpelisib for Oral Gavage (Suspension)

This protocol is suitable for preparing a suspension of **Alpelisib**, which is common due to its low aqueous solubility.

Materials:

- · Alpelisib powder
- Vehicle components (e.g., Methylcellulose or CMC, Tween-80)
- Saline solution (0.9% NaCl)



- Sterile conical tubes (15 mL or 50 mL)
- Magnetic stirrer and stir bar or vortex mixer
- Ultrasonic bath (recommended)

Procedure:

- Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg).
 Calculate the total mass of Alpelisib required for the desired concentration (e.g., for a 40 mg/kg dose in a 25g mouse at 10 mL/kg, the concentration is 4 mg/mL).
- Prepare the Vehicle:
 - Prepare a 0.5% methylcellulose or 1% CMC solution with 0.5% Tween-80 in saline.
 - To do this, first create a stock of the suspending agent (methylcellulose/CMC) in a portion
 of the saline, which may require heating or stirring for an extended period to fully dissolve.
 - Add Tween-80 to the remaining saline.
 - Combine the two solutions to achieve the final vehicle concentration.
- Weigh Alpelisib: Accurately weigh the calculated amount of Alpelisib powder and place it into a sterile conical tube.
- Formulate the Suspension:
 - Add a small amount of the prepared vehicle to the **Alpelisib** powder to create a paste.
 This helps to wet the powder and prevent clumping.
 - Gradually add the remaining vehicle to the tube while continuously vortexing or stirring.
 - Once all the vehicle is added, cap the tube and vortex vigorously for 2-3 minutes.
- Sonication: To ensure a homogenous suspension, place the tube in an ultrasonic water bath for 10-15 minutes.[9]







 Storage and Use: This suspension should be prepared fresh daily. Stir or vortex the suspension immediately before each gavage administration to ensure uniform drug delivery.

Protocol 2: Preparation of **Alpelisib** for Oral Gavage (Solubilized Formulation)

This protocol uses a co-solvent system to achieve a clear solution, which may improve bioavailability.

Materials:

- · Alpelisib powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline solution (0.9% NaCl)
- Sterile conical tubes

Procedure:

- Calculate Required Amounts: As described in Protocol 1, calculate the necessary mass of Alpelisib and total volume of the final solution.
- Sequential Dissolution: The order of solvent addition is critical.[5][9]
 - Add the required volume of DMSO to the accurately weighed Alpelisib powder in a sterile tube (e.g., for a final solution of 10% DMSO, use 1 mL of DMSO for a 10 mL total volume).
 - Vortex or sonicate until the **Alpelisib** is completely dissolved in the DMSO.
 - Add the required volume of PEG300 (e.g., 4 mL for a 40% final concentration) and mix thoroughly until the solution is clear.

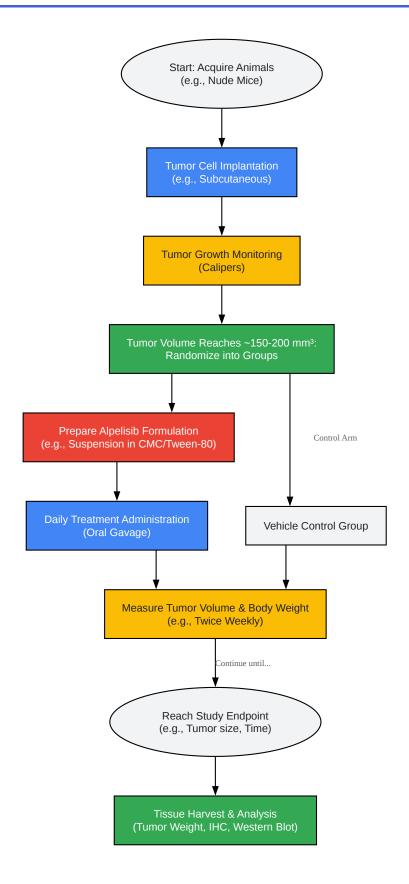


- Add the required volume of Tween-80 (e.g., 0.5 mL for a 5% final concentration) and mix again.
- Finally, add the saline solution dropwise while mixing to reach the final volume (e.g., 4.5 mL for a 45% final concentration). The solution may become a microemulsion or suspension upon addition of saline.
- Storage and Use: This formulation should be prepared fresh before use. Visually inspect for any precipitation before administration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study using **Alpelisib** in a xenograft mouse model.





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Caption: General workflow for an in vivo Alpelisib xenograft study.



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